N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a bicyclic heterocyclic system fused with a thiophene and pyrimidine ring. The structure features:
- A thieno[3,2-d]pyrimidin-2,4-dione core, which is critical for hydrogen-bonding interactions and pharmacological activity.
- An N-butyl acetamide side chain at position 1, enhancing lipophilicity and modulating pharmacokinetic properties.
Thienopyrimidine derivatives are widely studied for their kinase inhibition, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
N-butyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-2-3-8-19-15(22)12-21-14-7-11-26-16(14)17(23)20(18(21)24)9-6-13-5-4-10-25-13/h4-5,7,10-11H,2-3,6,8-9,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCPSUZKRBTMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, particularly focusing on anticancer properties and other pharmacological effects supported by various research studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 406.5 g/mol
The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from relevant research:
Case Studies
- MCF-7 Cell Line : The compound demonstrated a promising cytotoxic effect against the MCF-7 breast cancer cell line, with an IC value significantly lower than that of doxorubicin, indicating superior efficacy in inducing cell death through apoptosis mechanisms .
- HepG2 Cell Line : In HepG2 liver cancer cells, the compound was shown to induce apoptosis and inhibit cell growth, although specific IC values were not provided in the study .
The biological activity of this compound appears to be linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the thiophene moiety is thought to enhance its interaction with biological targets.
Pharmacological Effects Beyond Anticancer Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit other pharmacological effects:
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, which could contribute to their overall therapeutic profile.
- Anti-inflammatory Effects : Research indicates that similar compounds in this class may possess anti-inflammatory properties, although specific data on this compound remains limited.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally analogous molecules (Table 1), focusing on substituent variations, molecular properties, and synthetic methodologies.
Table 1: Structural and Molecular Comparison of Thieno[3,2-d]pyrimidine Derivatives
Key Observations
Substituent Diversity :
- The target compound and the derivative in share the 3-(2-(thiophen-2-yl)ethyl) group, which is absent in (substituted with phenyl and methyl groups). This thiophene moiety may enhance binding to sulfur-rich biological targets.
- The N-butyl acetamide in the target contrasts with the N-aryl acetamides in and , affecting solubility and membrane permeability.
Synthetic Routes: The target compound’s synthesis likely involves alkylation of a thienopyrimidinone precursor with N-butyl-2-chloroacetamide, analogous to methods in (alkylation of thiopyrimidines with chloroacetamides). In contrast, uses ethyl 2-chloroacetate for esterification, while employs acetyl halogenides for amide bond formation.
The N-butyl chain in the target may improve blood-brain barrier penetration relative to the polar N-(3-ethylphenyl) group in .
Research Findings and Data
Spectral Characterization
- 1H NMR : Acetamide protons resonate at δ 2.0–2.5 ppm; thiophene protons appear as multiplets at δ 6.8–7.5 ppm.
- 13C NMR: Thienopyrimidine carbonyl carbons are observed at δ 160–170 ppm.
ADMET Predictions
- Lipophilicity (LogP) : The target’s N-butyl chain (LogP ~3.5) suggests moderate lipophilicity, balancing absorption and solubility.
- H-bond donors/acceptors: 1 H-bond donor and 5 acceptors (similar to and ), aligning with Rule of Five compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
